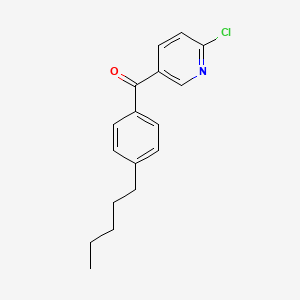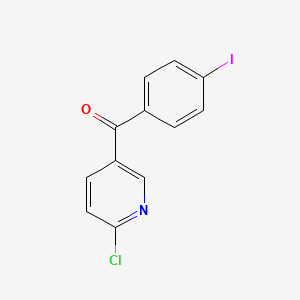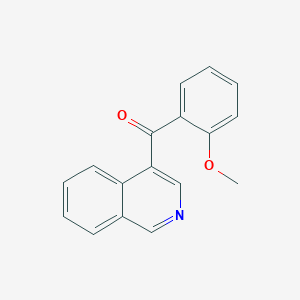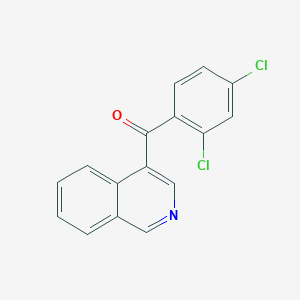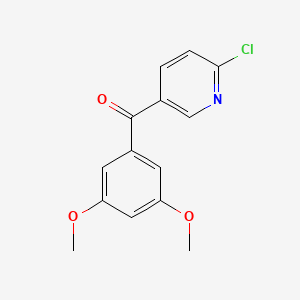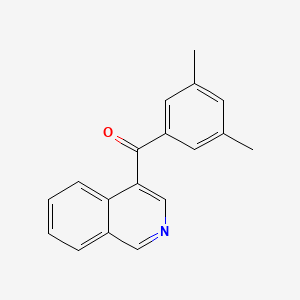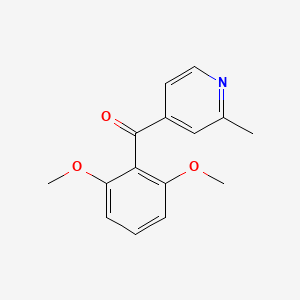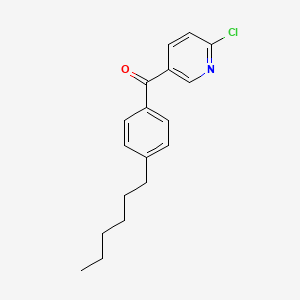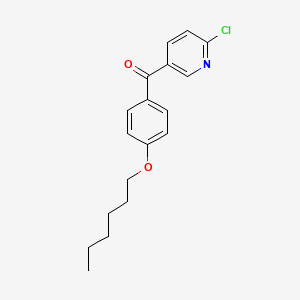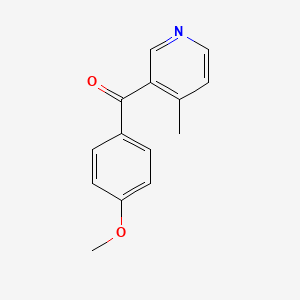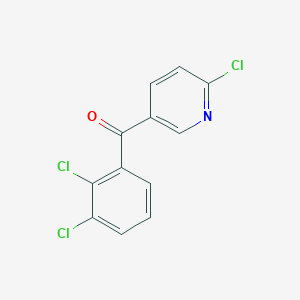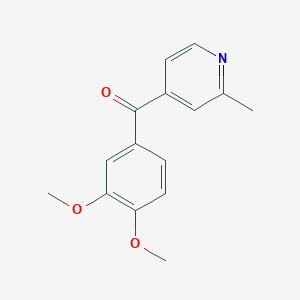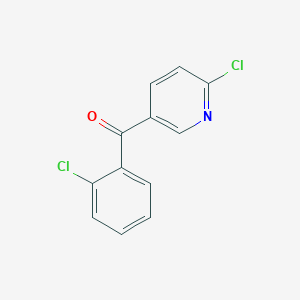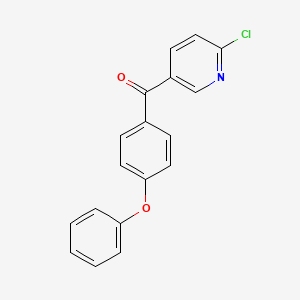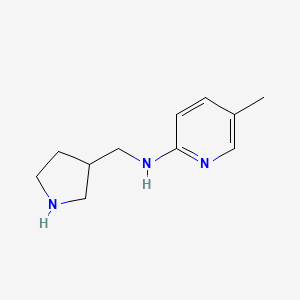
5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Vue d'ensemble
Description
5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is a compound with the IUPAC name N-(3-pyrrolidinylmethyl)-2-pyridinamine . It has a molecular weight of 177.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is 1S/C10H15N3/c1-2-5-12-10(3-1)13-8-9-4-6-11-7-9/h1-3,5,9,11H,4,6-8H2,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is a powder that is stored at room temperature . It has a molecular weight of 177.25 .Applications De Recherche Scientifique
Understanding Carcinogenic Heterocyclic Amines
5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is structurally related to heterocyclic amines (HAs), which have been studied extensively for their carcinogenic properties. Research indicates that HAs are formed during the cooking of meat at high temperatures and are present in the diet of individuals consuming cooked meats. Studies have found that humans are exposed to these compounds, which have been detected in human urine samples, suggesting a continual exposure to carcinogenic heterocyclic amines through food consumption (Ushiyama et al., 1991) (Wakabayashi et al., 1993).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, part of the structure of 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, is a common motif in medicinal chemistry due to its versatile properties. It has been used to obtain compounds for treating human diseases, contributing significantly to the stereochemistry of molecules and allowing efficient exploration of pharmacophore space due to its sp3 hybridization and non-planarity. This makes pyrrolidine-containing compounds an area of interest in drug discovery, including their application in designing novel biologically active compounds with target selectivity (Li Petri et al., 2021).
Exposure and Risk Assessment
Recent research has focused on the assessment of heterocyclic amine intake from dietary sources, particularly from meat and meat products. This includes developing methodologies for estimating the intake of these compounds and understanding their metabolism in humans. The studies aim to provide a comprehensive view of the food safety aspects, from food processing to dietary intake, including the formation, mitigation, metabolism, and risk assessment of HAs (Chen et al., 2020).
Catalytic Applications in Synthesis
The structural features of compounds like 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine have implications in synthetic chemistry, particularly in catalysis. Research into hybrid catalyst systems for C-N bond-forming reactions, a fundamental step in organic synthesis, highlights the importance of such structures. These studies provide insights into the development of recyclable catalyst systems for efficient and environmentally friendly synthesis processes (Parmar et al., 2023).
Safety And Hazards
The compound has been classified with the hazard statements H302, H314, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements associated with the compound include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-2-3-11(13-6-9)14-8-10-4-5-12-7-10/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRACWWFOQZIZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



